[4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate
Overview
Description
[4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate is a versatile chemical compound with a unique structure that enables it to play a crucial role in various scientific research applications. This compound is used in diverse fields such as drug synthesis, polymer chemistry, and material science.
Chemical Reactions Analysis
[4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
[4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate has a wide range of scientific research applications, including:
Chemistry: It is used in the synthesis of complex organic molecules and as a building block in polymer chemistry.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It plays a role in drug synthesis, particularly in the development of novel pharmaceuticals.
Industry: The compound is used in material science for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
[4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate can be compared with other similar compounds, such as:
[4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] propionate: Similar in structure but with a propionate group instead of an acetate group.
[4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] butyrate: Contains a butyrate group, leading to different chemical properties and reactivity.
[4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] benzoate: Features a benzoate group, which can influence its interactions and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical behavior and applications.
Properties
IUPAC Name |
[4,5,6-triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34O10/c1-21(34)39-29-28(43-32(42-24(4)37)31(41-23(3)36)30(29)40-22(2)35)20-38-33(25-14-8-5-9-15-25,26-16-10-6-11-17-26)27-18-12-7-13-19-27/h5-19,28-32H,20H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJGUFOLNHYRQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60905325 | |
Record name | 1,2,3,4-Tetra-O-acetyl-6-O-(triphenylmethyl)hexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60905325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
590.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37074-90-1, 10028-44-1, 92621-31-3 | |
Record name | NSC404268 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404268 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC52915 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52915 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC52914 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52914 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,3,4-Tetra-O-acetyl-6-O-(triphenylmethyl)hexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60905325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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